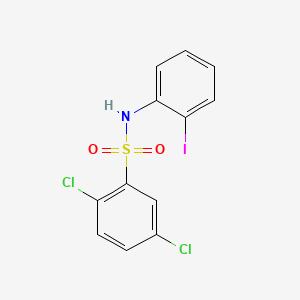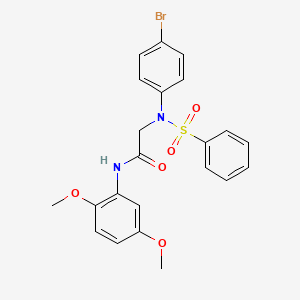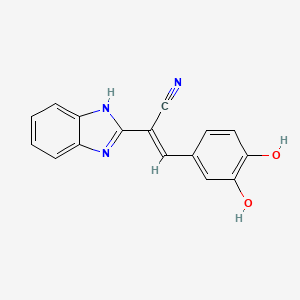
2,5-dichloro-N-(2-iodophenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dichloro-N-(2-iodophenyl)benzenesulfonamide, also known as DCIBS, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DCIBS is a sulfonamide derivative that has been synthesized using various methods, and it has been found to have promising applications in the fields of medicine, biology, and chemistry.
科学研究应用
2,5-dichloro-N-(2-iodophenyl)benzenesulfonamide has been found to have promising applications in the field of scientific research, including its use as a fluorescent probe for the detection of proteins and enzymes. This compound has also been used as a tool for studying the effects of sulfonamide derivatives on biological systems. Additionally, this compound has been found to have potential applications in the development of new drugs for the treatment of various diseases.
作用机制
The mechanism of action of 2,5-dichloro-N-(2-iodophenyl)benzenesulfonamide is not fully understood, but it is believed to act as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity and the induction of apoptosis in cancer cells. This compound has also been found to have anti-inflammatory and anti-bacterial properties.
实验室实验的优点和局限性
2,5-dichloro-N-(2-iodophenyl)benzenesulfonamide has several advantages for use in lab experiments, including its fluorescent properties, which make it a useful probe for the detection of proteins and enzymes. This compound is also relatively easy to synthesize and purify. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several potential future directions for research on 2,5-dichloro-N-(2-iodophenyl)benzenesulfonamide, including its use as a tool for studying the effects of sulfonamide derivatives on biological systems. This compound could also be further developed as a fluorescent probe for the detection of specific proteins and enzymes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the development of new drugs for the treatment of various diseases.
In conclusion, this compound is a promising chemical compound that has gained significant attention in the field of scientific research. Its unique properties and potential applications make it a valuable tool for studying biological systems and developing new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of scientific research.
合成方法
2,5-dichloro-N-(2-iodophenyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-iodoaniline in the presence of a base such as triethylamine. Another method involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-iodophenylamine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography.
属性
IUPAC Name |
2,5-dichloro-N-(2-iodophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2INO2S/c13-8-5-6-9(14)12(7-8)19(17,18)16-11-4-2-1-3-10(11)15/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKXNVKIPKYTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2INO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(1,4-dithiepan-6-yl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6022421.png)
![N-cyclopentyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6022427.png)

![ethyl 4-[({[2-(1H-indol-3-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B6022439.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6022446.png)

![1-(3-methoxybenzyl)-N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinamine](/img/structure/B6022477.png)

![6-[(hydroxyimino)methyl]-N-[3-(4-morpholinyl)propyl]nicotinamide](/img/structure/B6022483.png)
![3-pyridinyl[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methanone](/img/structure/B6022491.png)
![2-(1-[(5-methyl-2-furyl)methyl]-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6022507.png)
![N-methyl-N-[(6-methyl-2-pyridinyl)methyl]-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B6022514.png)
![1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B6022520.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methylphenyl)amino]methylene}propanamide](/img/structure/B6022522.png)